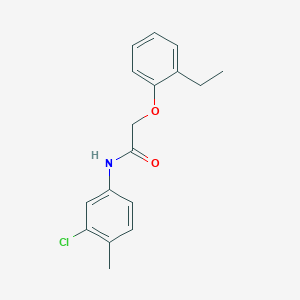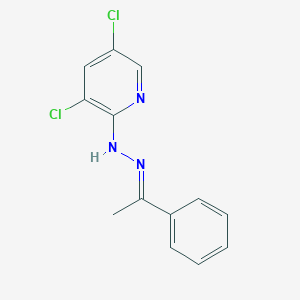![molecular formula C23H28N2O3 B5552836 8-[3-(2-furyl)-4-phenylbutanoyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5552836.png)
8-[3-(2-furyl)-4-phenylbutanoyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to “8-[3-(2-furyl)-4-phenylbutanoyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one” often involves multi-step chemical processes that include the formation of spirocyclic frameworks and the introduction of functional groups at strategic positions. Methods like the Reformatsky reaction and cyclization of olefinic precursors have been utilized for constructing the diazaspirodecanone skeleton, indicating the versatility and complexity of synthetic strategies required for these compounds (Shchepin, Kirillov, & Melekhin, 2007).
Applications De Recherche Scientifique
Organic Synthesis Applications
Reformatsky Reaction Enhancements : The compound has been identified in studies focusing on the Reformatsky reaction, which is a pivotal method in organic synthesis. Specifically, research by Shchepin et al. demonstrated the formation of diazaspirodecanones, including similar structures to the specified compound, via the reaction of furan-2-carbaldehyde phenylhydrazone with methyl 1-bromocyclohexane-1-carboxylate and zinc. This reaction pathway offers valuable insights into constructing complex spirocyclic frameworks, essential for pharmaceutical development and synthetic chemistry (Shchepin, Kirillov, & Melekhin, 2007).
Medicinal Chemistry Applications
Antimycobacterial Activity : Research on coupling products from 4-aminobenzoic acid hydrazones by Küçükgüzel et al. showcased the synthesis of compounds with notable antimycobacterial activity. Although not directly mentioning the exact compound , this study highlights the potential of diazaspirodecanone derivatives in developing treatments against Mycobacterium species, suggesting a broad applicability of such structures in antimicrobial research (Küçükgüzel, Rollas, Küçükgüzel, & Kiraz, 1999).
Antihypertensive and Antagonist Activities : The compound's structural motif is also found in studies exploring antihypertensive activities and receptor antagonism. For instance, Caroon et al. synthesized derivatives showing potential as antihypertensive agents in rats, illustrating the importance of the diazaspiro[4.5]decanone core in cardiovascular drug discovery (Caroon, Clark, Kluge, Nelson, Strosberg, Unger, Michel, & Whiting, 1981).
CCCR8 Antagonists for Respiratory Diseases : Moreover, derivatives of diazaspiro[4.5]decanone have been identified as CCR8 antagonists, suggesting their utility in treating chemokine-mediated diseases, particularly respiratory conditions like asthma and chronic obstructive pulmonary disease. This application underlines the compound's relevance in addressing inflammatory and respiratory disorders (Norman, 2007).
Propriétés
IUPAC Name |
8-[3-(furan-2-yl)-4-phenylbutanoyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3/c1-24-17-23(16-22(24)27)9-11-25(12-10-23)21(26)15-19(20-8-5-13-28-20)14-18-6-3-2-4-7-18/h2-8,13,19H,9-12,14-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNGSAUDUQPNTMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(CCN(CC2)C(=O)CC(CC3=CC=CC=C3)C4=CC=CO4)CC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[3-(2-Furyl)-4-phenylbutanoyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{(3S*,4R*)-1-[3-(difluoromethoxy)benzoyl]-4-propyl-3-pyrrolidinyl}acetamide](/img/structure/B5552787.png)
![2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-methyl-N-phenylacetamide](/img/structure/B5552794.png)


![4-[(2-methyl-3-phenyl-2-propen-1-ylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5552804.png)

![1-[1-cyclohexyl-5-(cyclohexylamino)-1H-1,2,3-triazol-4-yl]-3-(dimethylamino)-2-propen-1-one](/img/structure/B5552810.png)

![2-benzyl-8-[5-(methoxymethyl)-2-furoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5552820.png)
![N-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]aniline](/img/structure/B5552829.png)
![1-(4-fluorophenyl)-N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}methanesulfonamide hydrochloride](/img/structure/B5552830.png)
![2-(8-ethyl-9-oxo-2,8-diazaspiro[5.5]undec-2-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B5552839.png)